molecular formula C19H28N2O3 B7915722 Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7915722
M. Wt: 332.4 g/mol
InChI Key: NDFSNUFGWYGNRL-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a complex organic compound with a unique molecular structure that combines cyclopropyl, piperidine, and carbamate groups. Its multifaceted nature makes it significant in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester involves several synthetic steps. Initially, the piperidine ring is functionalized with a 2-hydroxyethyl group, followed by the introduction of a cyclopropyl group. The final step involves the formation of the carbamate ester by reacting the intermediate with benzyl chloroformate.

Reaction Conditions:

  • Piperidine functionalization typically occurs in the presence of a base such as sodium hydride.

  • The cyclopropyl group is introduced via cyclopropanation using reagents like diazomethane.

  • The carbamate formation requires a mild base like triethylamine in an organic solvent.

Industrial Production Methods

For large-scale production, the process is optimized for yield and purity. Automated synthesis setups ensure consistent reaction conditions and minimize human error. The use of continuous flow chemistry might be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

  • Reduction: Reduction of the piperidinyl carbamate can be achieved using agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at the piperidine ring, especially under electrophilic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

  • Reducing Agents: LiAlH4, NaBH4 (Sodium borohydride)

  • Substitution Conditions: Strong acids or bases

Major Products

  • Oxidation: Leads to the formation of ketones or aldehydes.

  • Reduction: Produces amines from carbamates.

  • Substitution: Can yield various substituted piperidine derivatives.

Scientific Research Applications

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester finds applications across multiple domains:

  • Chemistry: Used as an intermediate in organic synthesis, especially in the construction of complex molecular architectures.

  • Biology: Serves as a tool in studying enzyme interactions due to its ability to act as a ligand for various biological targets.

  • Medicine: Investigated for its potential as a pharmacological agent, possibly having activity against specific receptors or enzymes.

  • Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets in a specific manner. The hydroxyethyl and piperidine groups allow for hydrogen bonding and electrostatic interactions with proteins, potentially altering their function.

  • Molecular Targets: Likely targets include enzymes and receptors involved in neurotransmission and metabolic pathways.

  • Pathways: Modulation of these targets can affect signaling pathways and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

  • Cyclopropyl-[1-(2-methoxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

  • Cyclobutyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

  • Phenyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

Unique Features

  • Cyclopropyl Group: Provides rigidity and distinctive reactivity compared to larger ring systems like cyclobutyl.

  • Functionalization: The hydroxyethyl substituent offers additional sites for further chemical modifications, enhancing its utility in synthetic applications.

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester stands out due to its versatile chemical nature and potential across various scientific disciplines, making it a compound of significant interest and utility.

Biological Activity

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS No. 1353986-99-8) is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C16H30N2O3
  • Molecular Weight : 298.42 g/mol
  • Boiling Point : 410.2 °C (predicted)
  • Density : 1.10 g/cm³ (predicted)
  • pKa : 15.00 (predicted) .

The compound features a piperidine moiety, which is known for its role in various biological activities, including modulation of neurotransmitter systems and potential anticancer properties. Piperidine derivatives have been shown to interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that are crucial in both neuropharmacology and cancer therapy .

Anticancer Activity

Recent studies indicate that cyclopropyl-containing piperidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .

Table 1: Summary of Anticancer Activities

Study ReferenceCell LineActivity ObservedMechanism
FaDu (hypopharyngeal)Cytotoxicity and apoptosis inductionInhibition of IKKb and NF-κB pathway
Various solid tumorsEnhanced cytotoxicityInteraction with protein binding sites

Neuroprotective Effects

The compound also shows promise in neuropharmacology, particularly in the context of Alzheimer's disease. Piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This action can potentially improve cognitive function and mitigate symptoms associated with Alzheimer’s disease.

Table 2: Neuroprotective Activities

Study ReferenceEnzyme TargetedInhibition EffectImplication
AChESignificant inhibitionPotential treatment for Alzheimer's
BuChEVariable inhibitionCognitive enhancement

Case Studies

Several case studies have explored the therapeutic applications of cyclopropyl-piperidine derivatives:

  • Cancer Therapy : A study demonstrated that a related piperidine derivative exhibited superior cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting that structural modifications can enhance efficacy .
  • Alzheimer's Disease : Research has shown that certain piperidine-based compounds improve cognitive functions in animal models by modulating cholinergic activity, indicating potential for the development of new treatments for neurodegenerative diseases .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c22-13-12-20-10-8-16(9-11-20)14-21(18-6-7-18)19(23)24-15-17-4-2-1-3-5-17/h1-5,16,18,22H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFSNUFGWYGNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(CC2)CCO)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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